molecular formula C15H22N2O2S B3235351 (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1354006-96-4

(S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3235351
CAS No.: 1354006-96-4
M. Wt: 294.4 g/mol
InChI Key: HDDVQNBDNIBRLH-ZDUSSCGKSA-N
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Description

(S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative featuring a pyridinylmethylsulfanyl substituent at the 3-position and a tert-butyl carbamate protecting group. The tert-butyl ester group is a common protective strategy for amines, improving solubility and stability during synthetic processes .

Properties

IUPAC Name

tert-butyl (3S)-3-(pyridin-4-ylmethylsulfanyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-6-13(10-17)20-11-12-4-7-16-8-5-12/h4-5,7-8,13H,6,9-11H2,1-3H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDDVQNBDNIBRLH-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801122158
Record name 1-Pyrrolidinecarboxylic acid, 3-[(4-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354006-96-4
Record name 1-Pyrrolidinecarboxylic acid, 3-[(4-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354006-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(4-pyridinylmethyl)thio]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801122158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound has the following structural formula:

  • Molecular Formula : C15H22N2O2S
  • Molecular Weight : Approximately 294.41 g/mol

The structure includes:

  • A pyrrolidine ring
  • A pyridine moiety
  • A tert-butyl ester group

These functional groups suggest a potential for diverse biological interactions, making it a candidate for various therapeutic applications.

Biological Activity

Research indicates that this compound may exhibit several biological activities:

  • Enzyme Inhibition : The pyridine moiety is believed to interact with enzymes or receptors, potentially modulating biochemical pathways relevant to disease processes. Similar compounds have shown inhibitory effects on various enzymes, such as neuraminidase in influenza viruses .
  • Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activities against both Gram-positive and Gram-negative bacteria. For instance, related pyrrolidine derivatives have been evaluated for their effectiveness against E. coli and Staphylococcus aureus, showing promising results .
  • Cytotoxicity : Preliminary studies suggest that this compound may influence cell viability in human cell lines, indicating potential applications in cancer research. The cytotoxic effects observed in similar compounds warrant further investigation into the specific mechanisms involved .

Case Studies and Experimental Data

A selection of studies highlights the biological activity of similar compounds:

Compound NameStructural FeaturesBiological Activity
3-(Pyridin-2-ylmethylthio)pyrrolidinePyrrolidine ring, thioetherAntimicrobial activity
4-(Pyridin-3-yloxy)pyrrolidinePyrrolidine ring, etherAntioxidant properties
2-(Pyridin-4-yloxy)propanedioic acidDicarboxylic acid with pyridineAnticancer activity

The unique combination of the pyrrolidine structure with sulfur and carboxylic functionalities distinguishes this compound from these compounds. Its specific stereochemistry may also significantly influence its biological interactions.

The synthesis of this compound can be approached through various classical organic synthesis techniques combined with modern chiral resolution strategies. The mechanism of action is likely linked to its ability to bind to specific biological targets, which could be elucidated through further interaction studies using techniques like molecular docking and binding affinity assays.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit potential anticancer properties. The pyridine moiety may interact with specific enzymes or receptors involved in cancer pathways, suggesting that (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester could be explored for its efficacy against various cancer types .

2. Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially modulating neurotransmitter systems or exhibiting antioxidant properties. This makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's or Parkinson's .

Biological Research Applications

1. Enzyme Inhibition
The compound's structure allows it to potentially inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with proteases or kinases, which are critical in various disease mechanisms. This application is particularly relevant in drug development for metabolic disorders .

2. Receptor Modulation
Due to its structural features, this compound might modulate receptor activity, influencing signaling pathways that are crucial in diseases such as diabetes and cardiovascular disorders .

Case Study 1: Anticancer Activity

A study investigating the effects of pyridine-containing compounds on cancer cell lines demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, compounds structurally related to this compound showed promise in protecting neurons from damage. The study highlighted the compound's ability to reduce reactive oxygen species (ROS) levels and enhance cellular survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous molecules from the provided evidence:

Compound Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications/Notes Reference
(S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Pyridin-4-ylmethylsulfanyl, tert-butyl ester C₁₅H₂₂N₂O₂S 306.4 (estimated) Potential intermediate for drug discovery; sulfur linker may influence receptor interactions. N/A (Target)
(S)-3-(3-Cyano-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-Cyano-pyridin-2-ylsulfanyl substituent C₁₅H₁₉N₃O₂S 305.4 Cyano group introduces electron-withdrawing effects, altering reactivity and binding affinity.
(S)-3-(4-Cyano-pyridin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester Amino linkage (NH) instead of sulfanyl; 4-cyano-pyridin-2-yl group C₁₅H₂₀N₄O₂ 300.3 Amino group may enhance hydrogen bonding; used in neuropharmacological research.
2(S)-[[5-[3-(2-Hydroxyethyl)-5-isoxazolyl]-3-pyridinyloxy]methyl]pyrrolidine-1-carboxylate Isoxazolyl and hydroxyethyl substituents; ether linkage C₂₀H₂₆N₄O₅ 402.5 Demonstrated activity as α4β2-nAChR partial agonists; polar groups improve solubility.
(S)-3-(Toluene-4-sulfonyloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester Tosyloxy (sulfonate ester) group C₁₇H₂₅NO₅S 355.4 Tosyl group acts as a leaving group; used in nucleophilic substitution reactions.
3-(Methanesulfonyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Methanesulfonyl and methylamino substituents C₁₂H₂₄N₂O₄S 292.4 Sulfonamide group enhances metabolic stability; intermediate for kinase inhibitors.

Structural and Functional Analysis

Substituent Effects: Sulfur Linkers: The target compound’s pyridinylmethylsulfanyl group contrasts with sulfonates (e.g., tosyloxy in ) or sulfonamides (e.g., ). Sulfanyl (thioether) linkages are less polar than sulfonates but more resistant to hydrolysis than sulfonate esters. Pyridine vs.

Synthetic Routes: The target compound’s synthesis likely involves thiol nucleophilic substitution (similar to , which uses tosyl chloride for sulfonate formation). In contrast, amino-linked analogs (e.g., ) require coupling reagents like EDC/HOBt. Tert-butyl ester protection is a common strategy across all compounds, ensuring amine stability during multi-step syntheses .

Biological Relevance :

  • Compounds with isoxazolyl or hydroxyethyl groups (e.g., ) show specificity for nicotinic receptors, while sulfonamide derivatives (e.g., ) are intermediates for enzyme inhibitors. The target compound’s pyridinylmethylsulfanyl group may target sulfur-binding enzymes (e.g., cysteine proteases).

Physicochemical Properties: The tert-butyl ester in all analogs enhances lipophilicity, aiding membrane permeability. Polar substituents (e.g., hydroxyethyl in ) counterbalance this, improving aqueous solubility. NMR data (δ values in ) reveal distinct shifts for sulfanyl (~2.5–3.5 ppm) versus amino (~5–6 ppm) protons, aiding structural characterization.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester with high enantiomeric purity?

  • Methodology :

  • Stepwise synthesis : Begin with tert-butyl (S)-pyrrolidine-1-carboxylate. Introduce the pyridin-4-ylmethylsulfanyl group via nucleophilic substitution or thiol-ene coupling under inert atmosphere to avoid oxidation .
  • Stereochemical control : Use chiral catalysts (e.g., BINOL-derived ligands) or enantioselective enzymatic methods to preserve the (S)-configuration .
  • Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol/water to achieve >95% purity. Confirm enantiopurity via chiral HPLC (Chiralpak IA column, 80:20 n-hexane/isopropanol) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Key methods :

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.4–8.6 ppm, tert-butyl group at δ 1.4 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]+^+ ~337.15 g/mol) .
  • X-ray crystallography : Optional for absolute configuration confirmation if single crystals are obtainable .

Q. What safety protocols are essential during handling and storage?

  • Safety measures :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks (compound may release irritants under decomposition) .
  • Storage : Store at 2–8°C in amber vials under nitrogen to prevent moisture absorption and sulfanyl group oxidation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for scale-up synthesis?

  • Approach :

  • Density Functional Theory (DFT) : Model transition states to identify rate-limiting steps (e.g., sulfur nucleophilicity in pyridin-4-ylmethylsulfanyl substitution) .
  • Solvent optimization : Use COSMO-RS simulations to predict solvent effects on yield (e.g., DMF vs. THF) .
  • Kinetic analysis : Apply Arrhenius equations to determine ideal temperature ranges (typically 0–25°C for thiol-based reactions) .

Q. How do structural modifications (e.g., pyridinyl vs. thiophene substituents) impact biological activity?

  • Experimental design :

  • Comparative SAR studies : Synthesize analogs (e.g., replacing pyridinyl with thiophene) and test inhibition of target enzymes (e.g., kinases) via fluorescence polarization assays .
  • LogP measurement : Determine lipophilicity using shake-flask method; pyridinyl groups increase solubility compared to thiophene derivatives .
  • Crystallographic docking : Map binding interactions using Protein Data Bank (PDB) structures to rationalize activity differences .

Q. How to resolve contradictions in reported physical properties (e.g., melting points)?

  • Troubleshooting :

  • Purity assessment : Re-analyze batches via DSC (Differential Scanning Calorimetry) to detect impurities affecting melting points .
  • Polymorphism screening : Perform solvent-mediated crystallization trials (e.g., acetonitrile vs. methanol) to identify stable polymorphs .
  • Inter-lab validation : Collaborate with independent labs to standardize measurement protocols (e.g., heating rate 10°C/min under N2_2) .

Q. What mechanistic insights explain the stability of the tert-butyl ester under acidic conditions?

  • Mechanistic analysis :

  • Protecting group kinetics : Monitor ester hydrolysis via 1^1H NMR in CDCl3_3/TFA-d mixtures; tert-butyl esters resist cleavage below pH 3 due to steric hindrance .
  • Comparative studies : Contrast with methyl esters (cleaved rapidly at pH 2) to highlight tert-butyl’s robustness .
  • Theoretical support : Calculate activation energies for hydrolysis pathways using Gaussian09 to confirm steric effects dominate .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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(S)-3-(Pyridin-4-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

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